molecular formula C5H10O4 B13781025 methoxymethyl (2S)-2-hydroxypropanoate

methoxymethyl (2S)-2-hydroxypropanoate

Cat. No.: B13781025
M. Wt: 134.13 g/mol
InChI Key: ZKWBZXZFSBKZDF-BYPYZUCNSA-N
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Description

Methoxymethyl (2S)-2-hydroxypropanoate is an ester derivative of (S)-lactic acid (2-hydroxypropanoic acid), where the hydroxyl group of lactic acid is substituted with a methoxymethyl group. This compound is characterized by its chiral center at the C2 position, conferring stereospecific properties critical for applications in pharmaceuticals, agrochemicals, and flavor chemistry. Its molecular formula is C₅H₁₀O₄, with a molecular weight of 134.13 g/mol, and it is registered under CAS number 10326-41-7 . The compound is a colorless, viscous liquid with a sour odor, commonly utilized as a chiral building block or flavor additive due to its stability and solubility in organic solvents .

Properties

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

methoxymethyl (2S)-2-hydroxypropanoate

InChI

InChI=1S/C5H10O4/c1-4(6)5(7)9-3-8-2/h4,6H,3H2,1-2H3/t4-/m0/s1

InChI Key

ZKWBZXZFSBKZDF-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C(=O)OCOC)O

Canonical SMILES

CC(C(=O)OCOC)O

Origin of Product

United States

Preparation Methods

Preparation via Sulfonate Derivative Intermediate and Subsequent Esterification

One of the most detailed and industrially relevant methods for preparing methoxymethyl (2S)-2-hydroxypropanoate involves a multi-step process starting from methyl (S)-2-hydroxypropanoate. This method is described in patent WO2000076960A1 and includes the following key steps:

Step 1: Formation of Sulfonate Derivative

  • React methyl (S)-2-hydroxypropanoate with a sulfonyl chloride bearing a 2-methoxymethyl substituent.
  • The reaction is carried out in an inert organic solvent such as toluene, xylene, or chlorobenzene.
  • An organic or inorganic base (e.g., triethylamine, sodium bicarbonate, potassium carbonate) is used to neutralize the HCl formed.
  • Temperature is controlled between -10°C and +25°C to maintain stereochemical integrity.

Step 2: Nucleophilic Substitution

  • The sulfonate intermediate is reacted with a nucleophile, such as 2,6-xylidine or other amines, in the presence or absence of solvent.
  • Reaction temperature varies from 60°C to the boiling point of the reaction mixture.
  • The process proceeds with inversion of configuration at the chiral center, yielding the corresponding methyl N-substituted alaninate derivative.

Step 3: Acylation

  • The amine derivative from step 2 is acylated with an acyl chloride in an inert solvent.
  • Temperature is maintained between -20°C and +40°C.
  • Bases such as sodium or potassium bicarbonate/carbonate are used to scavenge HCl.

This multi-step sequence allows the introduction of the methoxymethyl group via the sulfonyl chloride reagent and preserves or controls stereochemistry through careful temperature and reagent choice.

Step Reagents & Conditions Solvents Temperature Range Notes
1 Methyl (S)-2-hydroxypropanoate, sulfonyl chloride (methoxymethyl), base Toluene, xylene, chlorobenzene -10°C to +25°C Formation of sulfonate ester
2 Sulfonate intermediate, nucleophile (e.g., 2,6-xylidine), base Solvent or neat 60°C to reflux Nucleophilic substitution with inversion of configuration
3 Amine intermediate, acyl chloride, base Aromatic or chlorinated hydrocarbons, esters -20°C to +40°C Acylation to final product

This process is scalable and suitable for industrial production, with yields and stereochemical purity controlled by reaction conditions.

Synthesis of (S)-2-Hydroxy-3-O-methylpropanoic Acid as a Precursor

A related compound, (S)-2-hydroxy-3-O-methylpropanoic acid, can be synthesized via diazotization of 2-methyl-L-phenylalanine hydrochloride, which may serve as a precursor or intermediate in methoxymethyl ester synthesis:

  • React 2-methyl-L-phenylalanine hydrochloride with sodium nitrite in a mixed solvent of 1,4-dioxane and water, in the presence of dilute sulfuric acid.
  • The sodium nitrite is added dropwise at low temperature (ice bath), followed by stirring overnight at room temperature.
  • The product is extracted with ethyl acetate, washed, dried, and purified by slurry in petroleum ether/ethyl acetate (3:1 v/v).
  • Yield is reported at 85%, with retention of stereochemistry.

This method avoids toxic cyanide reagents and chromatographic purification, making it suitable for scale-up.

Step Conditions Yield Notes
Diazotization 2-methyl-L-phenylalanine hydrochloride, sodium nitrite, dilute H2SO4, 1,4-dioxane/water 85% Room temperature, overnight
Extraction & Purification Ethyl acetate extraction, petroleum ether/ethyl acetate slurry High purity Suitable for scale-up

This precursor synthesis is important for downstream functionalization to methoxymethyl esters.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents & Conditions Advantages Limitations
Sulfonate Intermediate Route Methyl (S)-2-hydroxypropanoate Sulfonyl chloride (methoxymethyl), bases, organic solvents, controlled temp (-10 to +25°C) Scalable, stereochemistry control Multi-step, requires careful temp control
Carbodiimide-Mediated Esterification 2-Hydroxypropanoic acid derivatives, methoxymethanol EDC·HCl, DMAP, dichloromethane, 0°C to RT Mild, preserves stereochemistry, adaptable More suited for lab scale, purification may be needed
Diazotization of 2-methyl-L-phenylalanine hydrochloride 2-methyl-L-phenylalanine hydrochloride, sodium nitrite, dilute sulfuric acid 1,4-dioxane/water, ice bath to RT, overnight Avoids toxic reagents, scalable Indirect route, precursor synthesis

Chemical Reactions Analysis

Types of Reactions: Methoxymethyl (2S)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Methoxymethyl (2S)-2-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for hydroxyl functionalities.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and prodrugs.

    Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methoxymethyl (2S)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active (2S)-2-hydroxypropanoic acid, which can then participate in various biochemical processes. The methoxymethyl group can act as a protecting group, preventing unwanted reactions at the hydroxyl site until it is selectively removed under specific conditions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methoxymethyl (2S)-2-hydroxypropanoate belongs to the class of α-hydroxy acid esters. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Odor/Appearance Primary Applications
This compound C₅H₁₀O₄ 134.13 10326-41-7 Odorless, sour; viscous liquid Flavoring, chiral synthesis
2-Ethylhexyl (2S)-2-hydroxypropanoate C₁₁H₂₂O₃ 202.29 186817-80-1 Mild fruity odor; clear liquid Plasticizers, cosmetics
Butyl levulinate C₉H₁₆O₃ 172.22 2052-15-5 Fruity, waxy; pale yellow liquid Food flavoring, biofuels
2-Hydroxyisobutyric acid C₄H₈O₃ 104.10 594-61-6 Odorless; crystalline solid Polymer intermediates
Methyl (2S)-2-methylsulfonyloxypropanoate C₅H₁₀O₅S 182.20 63696-98-0 Not reported Reactive intermediate

Key Observations :

  • Chain Length and Polarity: this compound has a shorter alkyl chain compared to 2-ethylhexyl derivatives, resulting in higher polarity and water solubility .
  • Functional Groups: Unlike 2-hydroxyisobutyric acid (a carboxylic acid), this compound is an ester, making it less acidic and more stable under alkaline conditions .
  • Reactivity : Methylsulfonyloxy derivatives (e.g., CAS 63696-98-0) exhibit higher reactivity due to the electron-withdrawing sulfonyl group, enabling use in nucleophilic substitutions, whereas methoxymethyl esters are typically used for their mild reactivity and biodegradability .

Research Findings and Trends

  • Biosynthesis: Ethyl 2-hydroxypropanoate (a related ester) was detected in yeast volatiles, with production levels dependent on culture age, suggesting enzymatic esterification pathways may apply to methoxymethyl derivatives .

Q & A

Basic: What are the common synthetic routes for preparing methoxymethyl (2S)-2-hydroxypropanoate, and what factors influence yield and enantiomeric purity?

Answer:
this compound is typically synthesized via esterification of (2S)-lactic acid with methoxymethyl chloride under controlled conditions. Key steps include:

  • Protection of the hydroxyl group : Use of methoxymethyl chloride in anhydrous solvents (e.g., dichloromethane) with a base like triethylamine to prevent racemization .
  • Temperature control : Maintaining reactions below 25°C to preserve stereochemical integrity .
  • Purification : Chiral chromatography or recrystallization to isolate the (2S)-enantiomer .
    Yield is influenced by reactant stoichiometry, solvent choice, and catalyst efficiency. Enantiomeric purity depends on avoiding acidic or high-temperature conditions that promote racemization.

Basic: How can researchers characterize the stereochemical configuration and purity of this compound using analytical techniques?

Answer:

  • Chiral HPLC : Employ columns with chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers. Mobile phases often use hexane/isopropanol mixtures .
  • Polarimetry : Measure optical rotation ([α]D) to confirm the (2S)-configuration. Reference values from literature are critical for validation .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to distinguish diastereotopic protons and verify stereochemistry .
    Purity is assessed via GC-MS or HPLC with UV detection, ensuring no residual solvents or byproducts remain .

Basic: What are the standard safety protocols for handling methoxymethyl esters in laboratory settings?

Answer:

  • Ventilation : Use fume hoods when handling methoxymethyl chloride (a volatile reagent) to avoid inhalation risks .
  • Personal protective equipment (PPE) : Gloves (nitrile) and safety goggles to prevent skin/eye contact with reactive intermediates .
  • Storage : Keep the compound in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
  • Spill management : Neutralize acidic byproducts with sodium bicarbonate and absorb spills with inert materials like vermiculite .

Advanced: What strategies are effective in optimizing the enantioselective synthesis of this compound to minimize racemization?

Answer:

  • Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity during esterification .
  • Low-temperature reactions : Conduct steps at −20°C to slow kinetic resolution and reduce racemization .
  • Enzymatic methods : Lipases (e.g., Candida antarctica) can selectively esterify (2S)-lactic acid with methoxymethyl groups in non-polar solvents .
  • In situ monitoring : Real-time IR or Raman spectroscopy to detect intermediate formation and adjust reaction parameters dynamically .

Advanced: How does the methoxymethyl group influence the compound's reactivity in nucleophilic substitution reactions, and how can this be leveraged in multi-step syntheses?

Answer:
The methoxymethyl group acts as a protecting group for the hydroxyl moiety, enhancing stability while allowing selective deprotection:

  • Nucleophilic substitution : The electron-donating methoxy group increases steric hindrance, directing substitution to the ester carbonyl. For example, Grignard reagents attack the carbonyl, forming tertiary alcohols .
  • Deprotection : Use mild acidic conditions (e.g., HCl in THF/water) to cleave the methoxymethyl group without affecting other functionalities .
    This reactivity is exploited in synthesizing chiral building blocks for pharmaceuticals, such as HCV protease inhibitors (e.g., velpatasvir derivatives) .

Advanced: What experimental approaches are used to study the interaction of this compound with biological targets such as enzymes or receptors?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to enzymes (e.g., lactate dehydrogenases) by immobilizing the target protein and monitoring compound interaction in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of binding to receptors, providing insights into affinity and stoichiometry .
  • Molecular docking simulations : Use software like AutoDock to predict binding poses with active sites, guiding mutagenesis studies to validate interaction hotspots .
  • In vitro assays : Test inhibitory effects on metabolic pathways (e.g., glycolysis) using cell lysates and fluorogenic substrates .

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